molecular formula C10H9ClN4 B1465039 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine CAS No. 1220030-75-0

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine

Cat. No. B1465039
CAS RN: 1220030-75-0
M. Wt: 220.66 g/mol
InChI Key: RUYVFPKDYKVUPP-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine is a chemical compound with the CAS Number: 1220018-69-8 . It has a molecular weight of 219.67 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C11H10ClN3 . The InChI Code for this compound is 1S/C11H10ClN3/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9/h1-7H,8H2,(H,14,15) .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Pyrimidine rings are a common structure in many natural products and synthetic drugs. The compound can be used as a starting material for the synthesis of new pyrimidine derivatives. These derivatives have shown potential in various biological activities, including antibacterial and antimicrobial properties . The regioselective synthesis using organolithium reagents can lead to the formation of C-4 substituted products, which are significant in enhancing the binding affinity with biological targets such as serotonin receptors.

Anti-Tubercular Agents

The structural analogs of pyrazinamide, a first-line drug for tuberculosis (TB) therapy, can be synthesized using 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine. These analogs have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some derivatives have exhibited significant activity, with inhibitory concentrations comparable to or better than the standard drug . This application is crucial in the ongoing fight against TB, especially in the context of multi-drug-resistant strains.

Development of Serotonin Receptor Ligands

The compound’s ability to introduce hydrophobic side chains into the pyrimidine ring makes it a valuable precursor for developing ligands for serotonin (5-HT) receptors. The introduction of hydrophobic groups is expected to enhance the affinity for these receptor sites, potentially leading to new treatments for disorders related to serotonin dysregulation .

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYVFPKDYKVUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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